molecular formula C17H10N2O2 B11848739 2-(2-Nitrophenyl)naphthalene-1-carbonitrile CAS No. 918630-58-7

2-(2-Nitrophenyl)naphthalene-1-carbonitrile

Cat. No.: B11848739
CAS No.: 918630-58-7
M. Wt: 274.27 g/mol
InChI Key: IKHBCEBEIRLTBT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)naphthalene-1-carbonitrile is an advanced organic intermediate of significant interest in chemical research and development. This compound features a naphthalene core substituted with a nitrile group at the 1-position and an ortho-nitrophenyl moiety at the 2-position, creating a conjugated molecular architecture with potential utility in several fields. In materials science, its structural analogy to known polymorphic compounds like ROY (5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile) suggests its potential for investigation into crystalline polymorphism and organic solid-state properties, which are critical for the development of novel organic semiconductors and optoelectronic materials . For pharmaceutical research, it may serve as a key synthetic precursor in the construction of more complex nitrogen-containing heterocycles, analogous to how similar nitrile intermediates are used in the synthesis of active pharmaceutical ingredients . The nitrile group acts as a versatile handle for further chemical transformation, including hydrolysis to carboxylic acids or reduction to amines, enabling rapid diversification in medicinal chemistry campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

CAS No.

918630-58-7

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-(2-nitrophenyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H10N2O2/c18-11-16-13-6-2-1-5-12(13)9-10-14(16)15-7-3-4-8-17(15)19(20)21/h1-10H

InChI Key

IKHBCEBEIRLTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile typically involves the nitration of naphthalene derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 2-nitrophenylnaphthalene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.

    Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)naphthalene-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized naphthalene derivatives such as naphthoquinones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. In vitro studies have shown that 2-(2-Nitrophenyl)naphthalene-1-carbonitrile and its derivatives can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure allows for interactions that disrupt bacterial cell functions, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving similar nitrophenyl derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-(2-Nitrophenyl)naphthalene-1-carbonitrile may possess similar properties. The mechanism of action typically involves the induction of apoptosis in cancer cells, which is a promising area for further exploration .

Materials Science

Fluorescent Materials
Due to its unique electronic structure, 2-(2-Nitrophenyl)naphthalene-1-carbonitrile has potential applications in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into the photophysical properties of similar compounds has shown their effectiveness in enhancing the performance of light-emitting devices .

Liquid Crystals
The compound's structural characteristics also make it a candidate for liquid crystal applications. Liquid crystals are essential components in display technologies, and compounds like 2-(2-Nitrophenyl)naphthalene-1-carbonitrile can be engineered to modify their thermal and optical properties, improving display performance .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, 2-(2-Nitrophenyl)naphthalene-1-carbonitrile serves as a valuable intermediate for synthesizing more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions to yield diverse chemical entities . For instance, its use in Suzuki coupling reactions has been documented, facilitating the formation of biaryl compounds that are crucial in pharmaceuticals .

Case Studies
A notable case study involved the synthesis of biaryl compounds using 2-(2-Nitrophenyl)naphthalene-1-carbonitrile as a precursor. Researchers reported successful yields in the formation of desired products through optimized reaction conditions, highlighting the compound's versatility as a synthetic building block .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityInhibits MRSA growth; potential for drug development
Anticancer PropertiesInduces apoptosis in cancer cell lines
Materials ScienceFluorescent MaterialsEffective in OLED applications
Liquid CrystalsModifies thermal/optical properties
Organic SynthesisSynthetic IntermediatesValuable precursor for biaryl synthesis

Mechanism of Action

The mechanism by which 2-(2-Nitrophenyl)naphthalene-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference
4-(2-(5-(9H-Carbazol-9-yl)thiophen-2-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)naphthalene-1-carbonitrile (TPNCN-Cz) C₄₂H₂₄N₄S 616.74 300 Blue emitter in non-doped OLEDs
4-(2-(1-Bromonaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)naphthalene-1-carbonitrile (BNPINCN) C₃₆H₂₀BrN₃ 574.46 246 Intermediate for optoelectronic materials
2-Methoxy-naphthalene-1-carbonitrile C₁₂H₉NO 183.21 N/A Specialty chemical with methoxy group
1-Hydroxynaphthalene-2-carbonitrile C₁₁H₇NO 169.18 N/A Hydroxyl-substituted derivative

Analysis :

  • Thermal Stability : The melting points of naphthalene-1-carbonitrile derivatives vary significantly based on substituents. For instance, TPNCN-Cz (300°C) and BNPINCN (246°C) exhibit high thermal stability due to extended π-conjugation and bulky substituents, which enhance intermolecular interactions .
  • Electronic Effects : The nitro group in 2-(2-Nitrophenyl)naphthalene-1-carbonitrile is electron-withdrawing, likely reducing electron density compared to methoxy (electron-donating) or hydroxyl (polar) analogs .

Biological Activity

2-(2-Nitrophenyl)naphthalene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antibacterial, antiproliferative, and other relevant pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a nitrophenyl group and a carbonitrile functional group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of naphthalene derivatives, including those with nitrophenyl substitutions. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antibacterial efficacy.

  • Minimum Inhibitory Concentration (MIC) : Various naphthalene derivatives have shown promising MIC values against common bacterial strains:
    • For instance, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide exhibited an MIC of 26.0 µmol/L against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Another derivative demonstrated comparable activity to standard antibiotics such as ampicillin and isoniazid, indicating potential for therapeutic applications .

Antiproliferative Activity

The antiproliferative effects of 2-(2-nitrophenyl)naphthalene-1-carbonitrile have been assessed in various cancer cell lines. The compound's ability to inhibit cell growth and induce apoptosis is noteworthy.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)

Findings :

  • The compound showed significant cytotoxicity, with a notable increase in caspase-3 levels indicating apoptosis induction. This suggests that the compound may be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the role of substituents in modulating biological activity. The introduction of electron-withdrawing groups like nitro enhances lipophilicity and biological interactions:

CompoundSubstituentMIC (µmol/L)Activity Type
2-(2-Nitrophenyl)naphthalene-1-carbonitrileNitroTBDAntibacterial
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideNitro26.0Antibacterial
3-Hydroxy-N-phenylnaphthalene-2-carboxamideHydroxy55.0Antibacterial

Case Studies

  • Antibacterial Efficacy : A study evaluating various naphthalene derivatives found that those with nitro substitutions displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that compounds similar to 2-(2-nitrophenyl)naphthalene-1-carbonitrile could inhibit proliferation in cancer cell lines significantly more than controls, indicating a promising avenue for anticancer drug development .

Q & A

Q. What synthetic strategies optimize the yield and purity of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile?

  • Methodological Answer: The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between naphthalene-1-carbonitrile derivatives and 2-nitrophenylboronic acids. Key factors include:
  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Solvent: Toluene or DMF with aqueous Na₂CO₃ as a base (80–100°C, 12–24 hours).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
    Phase-transfer catalysts (e.g., TBAB) can improve coupling efficiency in biphasic systems .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign aromatic proton signals (δ 7.5–8.9 ppm) and nitrile carbon (δ ~115 ppm) .
  • FT-IR: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.
  • X-ray Crystallography: Resolve π-stacking interactions between naphthalene and nitrophenyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (e.g., m/z 285.0662 for C₁₇H₁₀N₂O₂).

Q. What in vitro assays are suitable for preliminary toxicity screening?

  • Methodological Answer:
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination at 24–72 hours).
  • Metabolic Stability: Microsomal incubation (human/rat liver microsomes) with LC-MS quantification .
  • Reactive Oxygen Species (ROS): Fluorescence-based assays (e.g., DCFH-DA) to assess oxidative stress .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of the nitrophenyl and carbonitrile substituents?

  • Methodological Answer:
  • HOMO-LUMO Analysis: Predict charge distribution; the electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic reactivity .
  • Reactivity Descriptors: Fukui indices identify nucleophilic/electrophilic sites for cross-coupling or nucleophilic substitution .
  • Solvent Effects: PCM models simulate polarity impacts on reaction pathways (e.g., DMF vs. toluene) .

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

  • Methodological Answer: Discrepancies often stem from:
  • Purity Variance: HPLC quantification (>98% purity required) to exclude byproducts .
  • Assay Conditions: Standardize cell lines, serum concentrations, and exposure durations .
  • Meta-Analysis: Use PRISMA guidelines to aggregate data, adjusting for covariates (e.g., pH, temperature) .

Q. What environmental fate models predict the persistence of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile in aquatic systems?

  • Methodological Answer:
  • Biodegradation: OECD 301F test to measure half-life under aerobic conditions. Nitro groups typically reduce microbial degradation rates compared to halogenated analogs .
  • Photolysis: Simulate UV-Vis exposure (λ > 290 nm) to assess nitro group reduction to amine derivatives .
  • Partitioning: Log Kow (estimated 3.2–3.8) indicates moderate bioaccumulation potential .

Q. What mechanistic insights explain its inhibitory effects on cytochrome P450 enzymes?

  • Methodological Answer:
  • Docking Studies: AutoDock Vina models show nitro group interactions with heme iron in CYP3A4 .
  • Kinetic Analysis: Competitive inhibition (Ki ~5–10 μM) measured via fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
  • Metabolite Profiling: LC-MS/MS identifies nitro-reduced intermediates (e.g., amine derivatives) that alter binding affinity .

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